5-Fluoroquinolin-2(1H)-one: A Technical Guide for Advanced Research
5-Fluoroquinolin-2(1H)-one: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of 5-Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the C-5 position is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document details the molecule's chemical structure, physicochemical properties, spectroscopic signature, a robust synthetic pathway with mechanistic insights, and its potential applications in drug discovery, particularly in oncology and infectious diseases.
Introduction: The Significance of the Fluorinated Quinolone Scaffold
The quinolin-2(1H)-one moiety is a cornerstone in the architecture of pharmacologically active molecules, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, bicyclic structure provides a versatile scaffold for functionalization, enabling precise spatial orientation of substituents to interact with biological targets like enzymes and receptors.[1]
Fluorine has emerged as a "magic element" in modern drug design. Its introduction into a lead compound can profoundly influence key molecular properties. With high electronegativity, a small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in hydrogen bonds and other non-covalent interactions. This strategic modification is a proven method to optimize the potency and pharmacokinetic profile of drug candidates.
This guide focuses on 5-Fluoroquinolin-2(1H)-one, a molecule that synergistically combines the established biological relevance of the quinolinone core with the advantageous properties of fluorine substitution. Understanding its fundamental chemistry and properties is crucial for unlocking its full potential in research and development.
Chemical Structure and Physicochemical Properties
5-Fluoroquinolin-2(1H)-one possesses a fused ring system consisting of a benzene ring and a pyridin-2-one ring. The fluorine atom is located at position 5 on the benzene ring. The molecule exists in tautomeric equilibrium with its enol form, 5-fluoro-2-hydroxyquinoline, although the keto (lactam) form is generally predominant in the solid state and in solution.
Caption: Chemical Structure of 5-Fluoroquinolin-2(1H)-one.
Physicochemical Data Summary
While comprehensive experimental data for 5-Fluoroquinolin-2(1H)-one is not widely published, the following table summarizes key computed properties and provides experimental data from closely related analogs for contextual comparison.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₆FNO | Calculated |
| Molecular Weight | 163.15 g/mol | Calculated |
| CAS Number | 3855-61-0 | Based on available supplier information. |
| Appearance | Expected to be a white to off-white or light yellow crystalline solid. | Inferred from analogs like 2-Hydroxyquinoline (light yellow crystalline solid).[2] |
| Melting Point | Not experimentally determined. Expected to be >200 °C. | For comparison, 5-Chloroquinolin-2(1H)-one has a melting point of 288-289 °C[1], and the parent 2(1H)-Quinolinone melts at 197-200 °C.[3] |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and hot methanol. | The parent compound, 2(1H)-Quinolinone, is reported as insoluble in water.[3] |
| pKa | Not determined. | The N-H proton is weakly acidic. |
| LogP | Not determined. | For comparison, the parent 2(1H)-Quinolinone has a LogP of 2.09.[3] The fluorine substituent may slightly increase this value. |
Spectroscopic Characterization: A Predictive Analysis
Structural elucidation of 5-Fluoroquinolin-2(1H)-one relies on a combination of standard spectroscopic techniques. Below is an expert analysis of the expected spectral data, which is essential for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show six distinct signals in the aromatic region and one broad signal for the N-H proton.
-
N-H Proton: A broad singlet is anticipated far downfield, typically >11 ppm in DMSO-d₆, due to the acidic nature of the lactam proton.
-
Aromatic Protons:
-
H3 and H4: These protons on the pyridinone ring will appear as doublets, coupled to each other (J ≈ 9.5 Hz). H4 will likely be further downfield than H3.
-
H6, H7, H8: These protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. H6 will likely be a triplet of doublets or a complex multiplet due to coupling with H7, H8, and the C5-Fluorine. H7 will likely appear as a triplet or multiplet, and H8 as a doublet of doublets.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine signals.
-
Carbonyl Carbon (C2): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-165 ppm.
-
Fluorinated Carbon (C5): This carbon will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making it a prominent doublet. It is expected to be in the range of 155-160 ppm.
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Other Aromatic Carbons: The remaining seven aromatic carbons will appear between 115 and 140 ppm. The carbons ortho and para to the fluorine (C4a, C6) will show smaller C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl group should be present around 1650-1670 cm⁻¹.[4]
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band for the C-F bond is expected in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Molecular Ion (M+H)⁺: In ESI+ mode, the primary ion observed will be the protonated molecule, with an expected m/z of 164.0506, corresponding to the formula [C₉H₇FNO]⁺.
Synthesis and Mechanistic Rationale
While multiple routes to the quinolinone core exist[5][6], a reliable and scalable approach for 5-Fluoroquinolin-2(1H)-one is the Conrad-Limpach reaction or a related thermal cyclization of an appropriate β-anilinoacrylate intermediate. The proposed workflow below utilizes commercially available starting materials and established chemical transformations.
Caption: A plausible two-step synthesis of 5-Fluoroquinolin-2(1H)-one.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Diethyl (4-fluoroanilino)methylenemalonate
-
Reagent Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Reaction: Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be performed neat (without solvent). Ethanol is generated as a byproduct and can be collected in the Dean-Stark trap.
-
Rationale: This is a nucleophilic addition-elimination reaction. The amino group of 4-fluoroaniline attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the stable enamine intermediate. The slight excess of the malonate ensures complete consumption of the aniline.
-
Work-up: Allow the reaction mixture to cool. The crude product, which often solidifies upon cooling, can be used directly in the next step or purified by recrystallization from ethanol or hexane.
Step 2: Thermal Cyclization to 5-Fluoroquinolin-2(1H)-one
-
Reagent Setup: Add the crude diethyl (4-fluoroanilino)methylenemalonate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Reaction: Heat the mixture to approximately 250 °C. The reaction progress can be monitored by TLC. The cyclization is typically complete within 30-60 minutes.
-
Rationale: This is an intramolecular Friedel-Crafts-type acylation followed by tautomerization. At high temperatures, the enamine cyclizes onto the ortho position of the fluoroaniline ring, displacing an ester group. The choice of a high-boiling, inert solvent is critical to achieve the necessary activation energy for the cyclization while preventing decomposition.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.
-
Filter the solid product and wash thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.
-
The crude 5-Fluoroquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF to yield the final product as a crystalline solid.
-
Applications in Research and Drug Development
5-Fluoroquinolin-2(1H)-one is a valuable scaffold for building more complex molecules with potential therapeutic applications. Its utility stems from the proven bioactivity of the quinolinone core and the beneficial modifications imparted by the fluorine atom.
Anticancer Drug Discovery
The quinolinone framework is present in numerous compounds investigated for anticancer activity.[7] These compounds can act through various mechanisms, including:
-
Kinase Inhibition: Many quinolinone derivatives are designed as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), which are crucial regulators of cell growth and proliferation pathways dysregulated in cancer.[8]
-
HDAC Inhibition: The scaffold has been successfully used to develop Histone Deacetylase (HDAC) inhibitors, which are a class of epigenetic drugs that can induce cancer cell cycle arrest and apoptosis.[7][9]
-
DNA Intercalation: The planar structure of the quinolinone ring system allows some derivatives to intercalate into DNA, disrupting replication and transcription in cancer cells.[7]
The C-5 fluorine in 5-Fluoroquinolin-2(1H)-one can enhance these activities by forming specific interactions within the active site of a target enzyme or by improving the compound's pharmacokinetic properties.
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase.
Antimicrobial Agents
The broader class of fluoroquinolones are potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] While 5-Fluoroquinolin-2(1H)-one itself is not a classic fluoroquinolone antibiotic, it serves as a key starting material for the synthesis of more complex derivatives that could possess antibacterial or antiviral activity.[7]
Safety and Handling
As with any laboratory chemical, 5-Fluoroquinolin-2(1H)-one should be handled with appropriate safety precautions. Based on the hazard classifications of structurally similar compounds like 5-hydroxyquinolin-2(1H)-one[11], the following GHS hazard statements are likely applicable:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Fluoroquinolin-2(1H)-one is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry reactions, and its structure offers numerous possibilities for further functionalization. The combination of the biologically active quinolinone scaffold and the modulating effects of the fluorine substituent makes this molecule a prime candidate for the development of next-generation kinase inhibitors, epigenetic modulators, and other therapeutic agents. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this promising compound in their advanced research endeavors.
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